molecular formula C9H13NO2S B11790662 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole

2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole

Cat. No.: B11790662
M. Wt: 199.27 g/mol
InChI Key: FJYPIKBNKLPCGD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole is a heterocyclic compound that features a cyclopropyl group, an ethylsulfonyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted precursor with an ethylsulfonyl reagent in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethylsulfonyl group.

Scientific Research Applications

2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-Cyclopropyl-3-(propylsulfonyl)-1H-pyrrole: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.

    2-Cyclopropyl-3-(butylsulfonyl)-1H-pyrrole: Similar structure but with a butylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole is unique due to the specific combination of the cyclopropyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-cyclopropyl-3-ethylsulfonyl-1H-pyrrole

InChI

InChI=1S/C9H13NO2S/c1-2-13(11,12)8-5-6-10-9(8)7-3-4-7/h5-7,10H,2-4H2,1H3

InChI Key

FJYPIKBNKLPCGD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2CC2

Origin of Product

United States

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